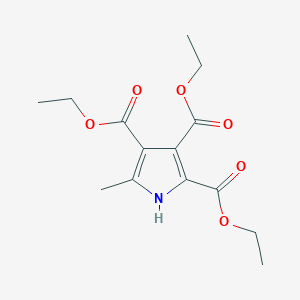![molecular formula C12H9N3S B14365966 Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide CAS No. 90914-04-8](/img/structure/B14365966.png)
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is a heterocyclic compound that contains a naphthalene ring fused with a triazine ring and a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide typically involves the reaction of naphtho[2,3-e][1,2,4]triazine derivatives with methylating agents and sulfur sources. One common method involves the deoxygenation of naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide using boiling 50% aqueous ethanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide: A closely related compound with similar structural features.
Triazine derivatives: Compounds containing the triazine ring, which share some chemical properties and reactivity.
Uniqueness
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is unique due to the presence of the sulfide group and the specific fusion of the naphthalene and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90914-04-8 |
|---|---|
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
3-methylsulfanylbenzo[g][1,2,4]benzotriazine |
InChI |
InChI=1S/C12H9N3S/c1-16-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-15-12/h2-7H,1H3 |
InChI-Schlüssel |
QYILQBPRWMSMFV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC3=CC=CC=C3C=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)


![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)


![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)




